

Technical Support Center: Cesium Methanesulfonate in Electrophysiology

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Compound of Interest

Compound Name: Cesium methanesulfonate

Cat. No.: B1588443

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high leak currents and other issues when using **Cesium methanesulfonate** (CsMeSO_3) in their patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is leak current and why is it a concern in patch-clamp recordings?

A1: In whole-cell voltage-clamp recordings, "leak current" refers to the steady-state current at a given holding potential. It is composed of two main components:

- **Physiological Leak Current:** This is the normal flow of ions through channels that are open or "leaking" at the holding potential. This current is an intrinsic property of the cell and contributes to its resting membrane potential.[\[1\]](#)
- **Non-physiological Leak Current:** This is an artifact caused by an imperfect seal between the recording pipette and the cell membrane, creating a low-resistance pathway for ion flow.[\[1\]](#)

High leak current can be a concern because it can obscure the physiological currents you intend to measure, distort the cell's membrane potential, and indicate an unstable recording configuration. However, a high leak current is not always indicative of a failed experiment, as it can be influenced by the composition of the internal solution.[\[1\]](#)

Q2: Why is **Cesium methanesulfonate** (CsMeSO_3) used as an internal solution, and how does it affect leak current?

A2: Cesium (Cs^+) is used as the primary cation in internal solutions to block potassium (K^+) channels.[\[2\]](#) This is advantageous for several reasons:

- Improved Space Clamp: By blocking K^+ conductances, Cs^+ reduces the overall membrane conductance, which improves the ability of the voltage clamp to control the membrane potential across the entire cell.[\[2\]](#)
- Isolation of Specific Currents: Blocking K^+ channels helps to isolate other currents of interest, such as those from ligand-gated channels or voltage-gated sodium or calcium channels.

The methanesulfonate (MeSO_3^-) anion is used as a substitute for chloride (Cl^-) to maintain a physiological intracellular chloride concentration. Compared to high chloride internal solutions like Cesium Chloride (CsCl), CsMeSO_3 solutions typically result in a significantly lower leak current.[\[1\]](#) This is because a high intracellular chloride concentration shifts the chloride reversal potential to a more depolarized value, increasing the driving force for chloride ions and thus increasing the leak current at typical negative holding potentials.[\[1\]](#)

Q3: What is considered an acceptable range for leak current when using a CsMeSO_3 -based internal solution?

A3: While there is no universal value, a stable leak current is often more critical than its absolute magnitude. For many applications, a leak current of less than 100-200 pA at a holding potential of -70 mV is considered acceptable. However, this can vary depending on the cell type and the specific currents being measured. It is crucial to monitor the stability of the leak current throughout the experiment; a sudden increase often indicates a deteriorating seal.

Troubleshooting Guide for High Leak Current

High leak current is a common issue in patch-clamp electrophysiology. This guide provides a step-by-step approach to diagnosing and resolving this problem.

Problem: High and/or Unstable Leak Current

Possible Cause 1: Poor Gigaseal Formation

A tight seal (ideally $>1\text{ G}\Omega$) between the pipette and the cell membrane is fundamental to minimizing non-physiological leak current.

- Solution 1.1: Pipette Preparation and Properties
 - Fire-polishing: Fire-polishing the pipette tip can create a smoother surface, facilitating a better seal.
 - Pipette Resistance: Use pipettes with an appropriate resistance for your cell type. For whole-cell recordings, a resistance of 3-7 $\text{M}\Omega$ is a common starting point.
 - Pipette Cleanliness: Ensure your pipettes are free from dust and debris. Store them in a covered container.
- Solution 1.2: Cell Health and Preparation
 - Use healthy cells with smooth, clean membranes.
 - Ensure proper enzymatic digestion if dissociating cells, as over-digestion can damage the membrane.
- Solution 1.3: Experimental Solutions
 - Filtering: Filter all internal and external solutions through a $0.22\text{ }\mu\text{m}$ filter to remove particulate matter.[\[2\]](#)
 - Osmolarity: The osmolarity of the internal solution should be slightly lower (by 10-20 mOsm) than the external solution to promote sealing.[\[2\]](#)
 - pH: Ensure the pH of your internal solution is within the physiological range (typically 7.2-7.4).[\[2\]](#)

Possible Cause 2: Unstable Recording Configuration

Mechanical instability can lead to a fluctuating seal and a noisy, drifting leak current.

- Solution 2.1: Mechanical Stability
 - Ensure your setup is on an anti-vibration table.
 - Secure all tubing and cables to prevent them from pulling on the headstage or micromanipulator.
 - Check for any drift in the micromanipulator.
- Solution 2.2: Perfusion System
 - A high perfusion rate can cause mechanical instability. A flow rate of 1-2 mL/min is generally recommended.
 - Ensure there are no air bubbles in the perfusion line.

Possible Cause 3: Issues with the Internal Solution

The composition and preparation of your CsMeSO₃ internal solution are critical.

- Solution 3.1: Solution Preparation
 - Follow a reliable protocol for preparing your internal solution (see "Experimental Protocols" section).
 - Use high-purity water and reagents.
 - Ensure accurate weighing of all components.
- Solution 3.2: ATP and GTP Degradation
 - ATP and GTP are essential for many cellular processes and can degrade at room temperature. Aliquot your internal solution and store it at -20°C or -80°C. Thaw a fresh aliquot for each day of recording and keep it on ice.[\[2\]](#)

Data Presentation

The choice of internal solution significantly impacts the magnitude of the leak current. The following table summarizes a comparison between CsMeSO₃ and CsCl internal solutions.

Internal Solution	Cation	Anion	Typical Leak Current at -70 mV	Reference
Cesium Methanesulfonate	Cs ⁺	MeSO ₃ ⁻	Lower	[1]
Cesium Chloride	Cs ⁺	Cl ⁻	4-5 times higher than CsMeSO ₃	[1]

Experimental Protocols

Protocol for Preparing a Low-Leak Cesium Methanesulfonate (CsMeSO₃) Internal Solution

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.

Reagents and Stock Solutions:

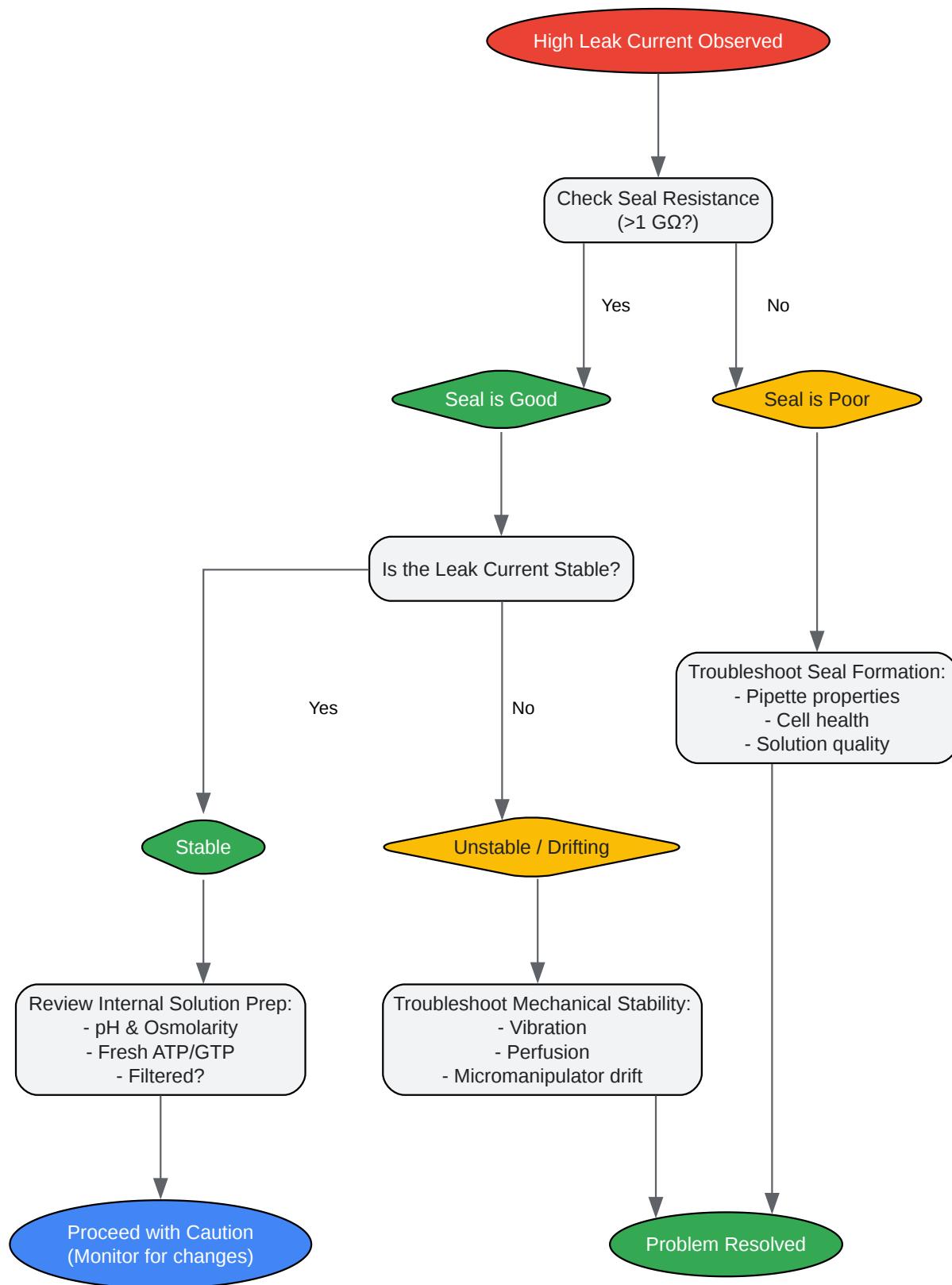
- Cesium hydroxide (CsOH)
- Methanesulfonic acid (CH₃SO₃H)
- HEPES
- EGTA
- MgCl₂
- ATP (magnesium salt)
- GTP (sodium salt)

- Phosphocreatine
- High-purity water (e.g., Milli-Q)

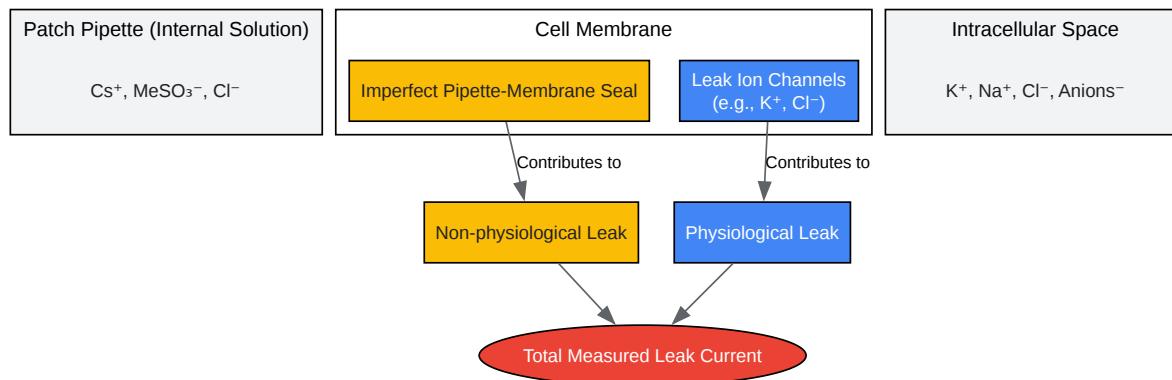
Procedure:

- Prepare the main salt: In a beaker, dissolve the desired amount of Cesium hydroxide in high-purity water. Slowly add Methanesulfonic acid while stirring to reach the target concentration of CsMeSO_3 (e.g., 120-135 mM). Monitor the pH and adjust as needed with either CsOH or Methanesulfonic acid.
- Add other components: Add HEPES (e.g., 10 mM), EGTA (e.g., 0.5-10 mM), MgCl_2 (e.g., 2 mM), and Phosphocreatine (e.g., 10 mM) to the solution.
- Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using a freshly prepared solution of CsOH .
- Adjust Osmolarity: Measure the osmolarity of the solution. Adjust it to be 10-20 mOsm lower than your external solution by adding high-purity water.
- Aliquot and Store: Aliquot the solution into small, single-use vials and store at -20°C or -80°C.
- Add ATP and GTP on the day of the experiment: On the day of recording, thaw a vial of the internal solution and add fresh ATP (e.g., 2-4 mM) and GTP (e.g., 0.2-0.4 mM). Keep the final solution on ice.
- Filter: Before filling your patch pipette, filter the final internal solution through a 0.22 μm syringe filter.

Visualizations

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Caption: Troubleshooting workflow for high leak current.



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References

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